4,6-Dichloro-2-(Methylsulfonyl)pyrimidine

Medicinal Chemistry Organic Synthesis Process Chemistry

This pyrimidine scaffold combines C4/C6 chloro groups with a C2 methylsulfonyl leaving group (MW 227.07, XLogP3-AA 1.7). Orthogonal SNAr reactivity enables sequential derivatization without protecting groups—unlike symmetric dichloropyrimidines that yield non-selective di-substitution. Essential for privileged 2,4,6-trisubstituted kinase inhibitor cores, hyperbranched poly(arylene pyrimidine ether)s (Tg 191-193°C), and NLO materials. Eliminates regioselectivity ambiguity.

Molecular Formula C5H4Cl2N2O2S
Molecular Weight 227.07 g/mol
CAS No. 4489-34-3
Cat. No. B183250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-(Methylsulfonyl)pyrimidine
CAS4489-34-3
Molecular FormulaC5H4Cl2N2O2S
Molecular Weight227.07 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC(=CC(=N1)Cl)Cl
InChIInChI=1S/C5H4Cl2N2O2S/c1-12(10,11)5-8-3(6)2-4(7)9-5/h2H,1H3
InChIKeyDROUVIKCNOHKBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Core Specifications and Structural Profile for Strategic Sourcing


4,6-Dichloro-2-(methylsulfonyl)pyrimidine (CAS 4489-34-3) is a pyrimidine-based electrophilic scaffold defined by the presence of two chlorine atoms at the 4- and 6-positions and a potent methylsulfonyl (-SO₂CH₃) leaving group at the 2-position [1]. This substitution pattern imparts a molecular weight of 227.07 g/mol, a computed XLogP3-AA of 1.7, and a characteristic melting point of 117–118°C [1]. Its principal value in advanced synthesis lies in the differential, and thus chemoselective, reactivity of its chloro and sulfonyl substituents under varied nucleophilic aromatic substitution (SNAr) conditions .

The Risk of Generic Substitution: Why Closest Analogs Are Not Functional Replacements for 4,6-Dichloro-2-(methylsulfonyl)pyrimidine


The core procurement risk in substituting this compound with common pyrimidine analogs (e.g., 4,6-dichloropyrimidine or 2,4-dichloropyrimidine) stems from a fundamental loss of chemoselective control. While simple di-chloro pyrimidines offer only one type of reactive site (chlorine) prone to non-selective di-substitution, the methylsulfonyl group in this target compound introduces a second, orthogonally reactive site with a distinct and tunable reactivity profile . This dual-reactivity scaffold enables sequential, site-selective derivatizations—first at either the chlorine or sulfone position—which is impossible with a simpler, more symmetric analog. As detailed in the quantitative evidence below, substituting this compound with a generic alternative collapses a multi-step, high-yielding synthetic sequence into an unselective, lower-yielding, and often unworkable process [1].

Quantitative Differentiation: Head-to-Head Performance Data for 4,6-Dichloro-2-(methylsulfonyl)pyrimidine vs. Key Analogs


Chemoselective Sulfone Displacement by Primary Aliphatic Amines

The primary differentiation of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine is its ability to undergo highly chemoselective SNAr reactions. In a direct comparative study, sterically unbiased primary aliphatic amines (e.g., benzylamine) were shown to selectively displace the sulfone group over the chlorine atoms . This same selectivity was not observed with related electrophiles like 2,4-dichloropyrimidine or 4,6-dichloropyrimidine, which lack the sulfone group and undergo non-selective amination .

Medicinal Chemistry Organic Synthesis Process Chemistry

Methylsulfone as a Superior Leaving Group for Polymer Synthesis

The methylsulfonyl group functions as a novel leaving group activated by the pyrimidine ring, enabling the synthesis of hyperbranched poly(arylene pyrimidine ether)s [1]. In this application, the sulfone group is displaced by phenoxide nucleophiles to form polymer backbones. The conversion efficiency of the methylsulfone group in this polymerization was quantitatively measured at 92% and 94% for two different hyperbranched polymers (HB-PAE-1 and HB-PAE-2, respectively) [1]. This high conversion is critical for achieving high molecular weight and desirable thermal properties. In contrast, traditional leaving groups like halogens (e.g., Cl) or nitro groups often require harsher conditions, lead to lower conversion due to side reactions, or are not compatible with this specific heterocycle-activated SNAr polymerization [1].

Polymer Chemistry Materials Science Organic Synthesis

Crystal Structure and Nonlinear Optical (NLO) Properties

Single crystal X-ray diffraction (SCXRD) studies have definitively solved the solid-state structure of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP), revealing it is stabilized by CH⋯O and π···π intermolecular interactions [1]. Combined experimental and DFT computational analyses quantified its third-order nonlinear optical (NLO) properties, including its macroscopic nonlinear susceptibility χ(3), confirming its potential as an optical limiting and switching material [1]. This NLO activity is a direct consequence of the specific molecular and crystalline architecture conferred by its methylsulfonyl and chloro substituents. In contrast, the simpler analog 4,6-dichloro-2-(methylthio)pyrimidine (the precursor to DCMSP) exhibits a different packing motif and electronic structure, which would result in altered and likely inferior NLO behavior [1].

Materials Science Nonlinear Optics Crystallography

Enhanced Leaving Group Ability in SNAr vs. Methylthio Analog

The methylsulfonyl group (-SO₂CH₃) is a significantly better leaving group in SNAr reactions than its methylthio (-SCH₃) counterpart. This is a class-level inference drawn from the established principle that oxidation of a sulfide to a sulfone dramatically enhances its ability to be displaced by nucleophiles due to the strong electron-withdrawing and leaving group stabilizing effect of the sulfone [1]. This principle is the very basis for synthesizing the target compound from 4,6-dichloro-2-(methylthio)pyrimidine via oxidation with m-CPBA [2]. While the methylthio analog is a useful intermediate, its lower reactivity often necessitates harsher conditions or precludes certain nucleophilic substitutions altogether. The sulfone's enhanced leaving group ability enables the mild, high-yielding, and chemoselective reactions that define the target compound's utility .

Medicinal Chemistry Organic Synthesis Reaction Mechanisms

Procurement-Driven Application Scenarios for 4,6-Dichloro-2-(methylsulfonyl)pyrimidine Based on Verified Differentiation


Programmatic Synthesis of 2,4,6-Trisubstituted Pyrimidine Kinase Inhibitors

Procurement for medicinal chemistry groups focused on kinase inhibitor drug discovery. The evidence of chemoselective sulfone displacement by primary amines directly supports the use of this compound as a key intermediate for constructing diverse libraries of 2,4,6-trisubstituted pyrimidines. This is a privileged scaffold in numerous FDA-approved kinase inhibitors (e.g., Dasatinib). The ability to sequentially functionalize the 2-, 4-, and 6-positions in a controlled manner, without the need for protecting groups, streamlines synthetic routes and increases overall yields.

Synthesis of Hyperbranched Polymers for Advanced Material Coatings

Procurement for polymer and materials science R&D. The quantitative data showing 92-94% conversion of the methylsulfone group in SNAr polymerization [1] validates the compound's use as a novel monomer. The resulting hyperbranched poly(arylene pyrimidine ether)s exhibit high glass transition temperatures (191-193°C) and good solubility, making them suitable for applications in high-performance coatings, catalyst supports, and nanotechnology. Generic pyrimidine building blocks cannot replicate this specific polymer architecture.

Development of Third-Order Nonlinear Optical (NLO) Devices

Procurement for physical chemistry and optical engineering groups. The solved crystal structure and computed third-order NLO properties (χ(3) susceptibility) [2] provide a solid, quantitative foundation for exploring this compound as a component in optical limiting and switching devices. This evidence differentiates it from structurally similar but optically inactive pyrimidine derivatives, making it a targeted choice for NLO material research.

Agrochemical Intermediate Requiring Sequential Heteroaryl Functionalization

Procurement for agrochemical discovery (herbicide/fungicide). The compound's established use as an intermediate in pesticide development is underpinned by its chemoselective reactivity profile . The ability to orthogonally derivatize the pyrimidine core allows agrochemical researchers to systematically explore structure-activity relationships (SAR) around a core heterocycle, efficiently generating diverse analogs for biological screening against crop pests.

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